N-(cyclopropylcarbamoyl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propanamide
Description
N-(cyclopropylcarbamoyl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure, which includes a cyclopropylcarbamoyl group and a diazabicyclo nonane moiety.
Properties
IUPAC Name |
N-(cyclopropylcarbamoyl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c1-11(2)21-14-6-7-15(21)10-20(9-8-14)12(3)16(22)19-17(23)18-13-4-5-13/h11-15H,4-10H2,1-3H3,(H2,18,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKCYIUTIWPISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CN(CC2)C(C)C(=O)NC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylcarbamoyl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo nonane core.
Introduction of the Cyclopropylcarbamoyl Group: The cyclopropylcarbamoyl group is introduced through a reaction with cyclopropyl isocyanate.
Final Coupling: The final step involves coupling the diazabicyclo nonane core with the cyclopropylcarbamoyl group under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylcarbamoyl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(cyclopropylcarbamoyl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyclopropylcarbamoyl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylcarbamoyl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)butanamide
- N-(cyclopropylcarbamoyl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)pentanamide
Uniqueness
N-(cyclopropylcarbamoyl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its bicyclic structure and the presence of the cyclopropylcarbamoyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
